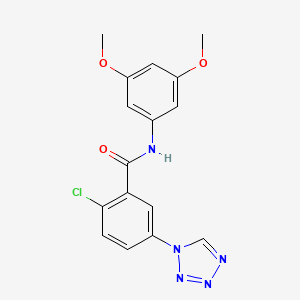
2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tetrazole ring, which is a common pharmacophore in medicinal chemistry due to its ability to mimic carboxylate groups and enhance binding affinity to biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Substitution Reaction: The 3,5-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Amidation: The final step involves the formation of the amide bond between the tetrazole-containing intermediate and 2-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while substitution of the chloro group could result in various substituted benzamides.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can mimic carboxylate groups and bind to enzymes or receptors, inhibiting their activity. The chloro and methoxy groups may enhance binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
2-chloro-N-(3,5-dimethoxyphenyl)benzamide: Lacks the tetrazole ring, which may reduce its binding affinity to certain targets.
N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-phenyl-5-(1H-tetrazol-1-yl)benzamide: Lacks the methoxy groups, which may influence its solubility and pharmacokinetic properties.
Uniqueness
2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the 3,5-dimethoxyphenyl group, which may confer enhanced biological activity and selectivity for specific targets.
属性
分子式 |
C16H14ClN5O3 |
|---|---|
分子量 |
359.77 g/mol |
IUPAC 名称 |
2-chloro-N-(3,5-dimethoxyphenyl)-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O3/c1-24-12-5-10(6-13(8-12)25-2)19-16(23)14-7-11(3-4-15(14)17)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
InChI 键 |
WUAHQSYPPRKYNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12166421.png)
![N-[(E)-1-(furan-2-yl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B12166429.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12166437.png)
![N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12166444.png)
![Ethyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12166446.png)
![2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12166447.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12166453.png)
![methyl 3-(4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12166460.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12166476.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12166478.png)
![{2-[(Z)-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]phenoxy}acetic acid](/img/structure/B12166486.png)
![1-Methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12166487.png)

![2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12166527.png)
